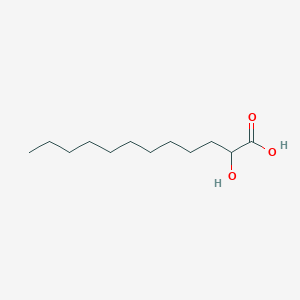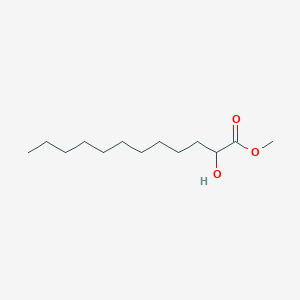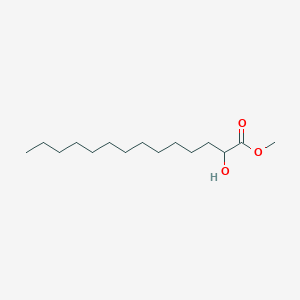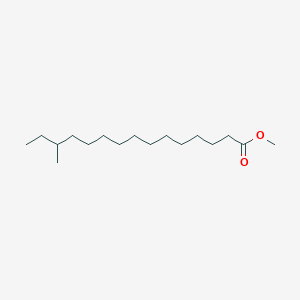
Methyl 13-methylpentadecanoate
Descripción general
Descripción
Methyl 13-methylpentadecanoate, also known as Pentadecanoic acid, 13-methyl-, methyl ester, is a chemical compound with the molecular formula C17H34O2 . It has a molecular weight of 270.45 .
Molecular Structure Analysis
The molecular structure of Methyl 13-methylpentadecanoate consists of 17 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI isInChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 . Physical And Chemical Properties Analysis
Methyl 13-methylpentadecanoate has a molecular weight of 270.45 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Radioiodinated Fatty Acids for Myocardial Imaging
Research has explored the synthesis and evaluation of radioiodinated fatty acids, including 15-(p-iodophenyl)-3(RS)-methylpentadecanoic acid, for potential use in myocardial imaging. These compounds demonstrate significant heart uptake and retention, suggesting their utility in detecting myocardial fatty acid metabolism alterations, which can be crucial in cardiac disease diagnosis and management (Goodman, Kirsch, & Knapp, 1984).
Use in Cardiovascular Disease Research
Studies have used variants of methylpentadecanoic acid, such as 15-p-[131I]iodophenyl-3-(R,S)-methylpentadecanoic acid (BMPDA), to understand myocardial fatty acid uptake in conditions like hypertension. These studies employ quantitative imaging techniques to observe changes in myocardial tissue, providing insights into heart disease mechanisms (Yamamoto et al., 1986).
Biocatalysis and Production of Hydroxy Fatty Acids
Research in biocatalysis has explored the transformation of pentadecanoic acid to produce hydroxypentadecanoic acids. This process involves the use of cytochrome P450 BM-3 monooxygenase and highlights the potential of methyl 13-methylpentadecanoate derivatives in creating stereochemically pure hydroxy fatty acids, which have various applications in chemical synthesis (Schneider, Wubbolts, Sanglard, & Witholt, 1998).
Phytochemistry and Natural Product Synthesis
In the field of phytochemistry, compounds related to methyl 13-methylpentadecanoate, like tetradecyl 13-methylpentadecanoate, have been isolated from plant sources such as Costus speciosus. These studies contribute to understanding the chemical diversity in nature and can lead to the discovery of novel compounds with potential therapeutic applications (Gupta, Verma, & Akhila, 1986).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 13-methylpentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGDXZRZDAJTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339164 | |
| Record name | Methyl 13-methylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5487-50-3 | |
| Record name | Methyl 13-methylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







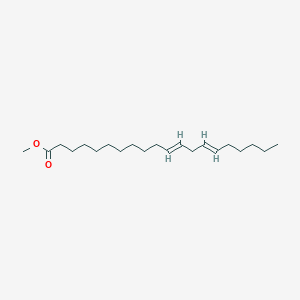

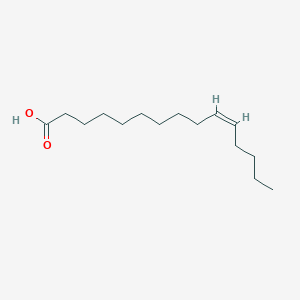
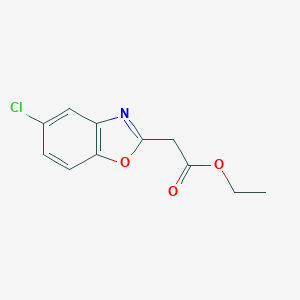
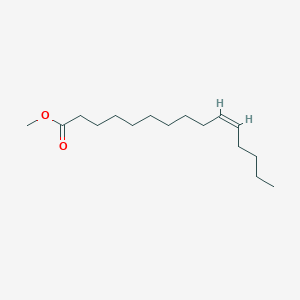
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)
